N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a cyanomethyl group, a propyl chain, and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzaldehyde, propylamine, and cyanomethylating agents.
Formation of Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzaldehyde with propylamine to form an imine intermediate.
Cyanomethylation: The imine intermediate is then subjected to cyanomethylation using a cyanomethylating agent like chloroacetonitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor the formation of the desired product.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Heterocycles: Used as a precursor in the synthesis of heterocyclic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in the study of biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Explored for its activity against certain diseases.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-N-ethyl-2-[3-(trifluoromethyl)phenyl]acetamide
- N-(cyanomethyl)-N-butyl-2-[3-(trifluoromethyl)phenyl]acetamide
Uniqueness
N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(cyanomethyl)-N-propyl-2-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O/c1-2-7-19(8-6-18)13(20)10-11-4-3-5-12(9-11)14(15,16)17/h3-5,9H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHHMXRAIKYQNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CC1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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